N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-4-(1H-pyrrol-1-yl)benzamide
Description
N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-4-(1H-pyrrol-1-yl)benzamide is a heterocyclic compound featuring a fused pyrroloquinoxaline core with a benzamide substituent at position 2 and a 1H-pyrrole group at the para position of the benzamide moiety.
Properties
IUPAC Name |
N-(4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-2-yl)-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-21(15-7-9-17(10-8-15)25-11-3-4-12-25)23-16-13-20-22(28)24-18-5-1-2-6-19(18)26(20)14-16/h1-12,16,20H,13-14H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHSLCPSROBRNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-4-(1H-pyrrol-1-yl)benzamide is a compound belonging to the class of pyrrolopyrroles and quinoxaline derivatives. These compounds have garnered attention due to their diverse biological activities, including antitumor, antibacterial, and antiviral properties. This article explores the biological activity of this specific compound based on recent research findings.
The molecular formula of this compound is , with a molecular weight of approximately 270.30 g/mol. The compound features a complex structure that includes a quinoxaline ring fused with a pyrrole moiety.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
1. Anticancer Activity
Several studies have demonstrated the anticancer potential of related pyrrolopyrrole derivatives. For instance:
- Cell Line Studies : The compound has shown inhibitory effects on various cancer cell lines such as A549 (lung cancer), DU145 (prostate cancer), and MCF-7 (breast cancer). In vitro assays revealed that it can induce apoptosis in these cell lines at micromolar concentrations .
2. Antimicrobial Activity
Pyrrolopyrrole derivatives have been evaluated for their antibacterial properties:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to N-(4-oxo...) showed MIC values as low as 6.25 µM against Mycobacterium tuberculosis H37Rv and effective inhibition against Staphylococcus aureus at concentrations around 32 µg/ml .
3. Antiviral Activity
The antiviral potential has also been explored:
- Inhibition of HIV : Some quinoxaline derivatives exhibited potent inhibition of HIV reverse transcriptase (RT), with select compounds demonstrating EC50 values in the nanomolar range .
The biological activity of N-(4-oxo...) is hypothesized to be linked to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells.
Research Findings and Case Studies
Scientific Research Applications
Antitumor Activity
Research has demonstrated that derivatives of quinoxaline compounds exhibit notable antitumor properties. For instance, studies have synthesized various quinoxaline derivatives and evaluated their cytotoxic effects against different cancer cell lines. One study reported that certain quinoxaline derivatives showed promising results with IC50 values indicating effective inhibition of cancer cell proliferation .
Case Study: Synthesis and Evaluation
A series of quinoxaline-based compounds were synthesized and tested for their antitumor activity. The results indicated that specific modifications to the quinoxaline structure could enhance cytotoxicity against breast and lung cancer cells. The findings suggest that N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-4-(1H-pyrrol-1-yl)benzamide could be a lead compound for further development in cancer therapy .
Antimicrobial Properties
Quinoxaline derivatives have also been explored for their antimicrobial activities. The compound has shown effectiveness against various bacterial strains and fungi. A study highlighted the synthesis of new quinoxaline derivatives that exhibited significant antibacterial and antifungal activities compared to standard antibiotics .
Case Study: Antimicrobial Testing
In vitro testing of synthesized quinoxaline derivatives revealed that some compounds had minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics. This suggests potential for developing new antimicrobial agents based on the quinoxaline scaffold .
Neuroprotective Effects
Recent studies have indicated that certain pyrroloquinoxaline derivatives possess neuroprotective properties. These compounds have been shown to activate sirtuin proteins (Sirt6), which are involved in cellular stress responses and neuroprotection. The ability of this compound to modulate these pathways suggests its potential use in treating neurodegenerative diseases .
Case Study: Sirtuin Activation
A series of derivatives were tested for their ability to activate Sirt6 in neuronal cells. The results indicated that specific modifications to the structure enhanced neuroprotective effects against oxidative stress-induced cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with a closely related compound from the evidence:
N-methoxy-N-methyl-5-(4-methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide
This analog (referred to as Compound A) shares the pyrroloquinoxaline core but differs in substituents and functional groups (Table 1) .
| Property | Target Compound | Compound A |
|---|---|---|
| Core Structure | Pyrrolo[1,2-a]quinoxaline with 4-oxo group | Pyrrolo[1,2-a]quinoxaline with 4-oxo group |
| Substituents | - Benzamide at position 2 - 1H-pyrrole at benzamide’s para position |
- Sulfonamide (N-methoxy-N-methyl) at position 7 - 4-methylbenzyl at position 5 |
| Molecular Formula | Not available in evidence | C21H25N3O4S |
| Molecular Weight | Not available in evidence | 415.508 g/mol |
| Hydrogen Bond Acceptors | Not available in evidence | 6 |
| Hydrogen Bond Donors | Not available in evidence | 0 |
Key Differences and Implications
Substituent Chemistry :
- The target compound ’s benzamide-pyrrole group may enhance π-π stacking interactions in biological targets, whereas Compound A’s sulfonamide and methylbenzyl groups could favor hydrophobic binding .
- The absence of a sulfonamide in the target compound suggests differences in solubility and metabolic stability.
Molecular Weight: Compound A’s molecular weight (415.5 g/mol) approaches the upper limit for drug-likeness (500 g/mol), while the target compound’s weight is unknown but likely lower due to the absence of a sulfonamide group.
Research Findings and Limitations
- The target compound ’s lack of accessible data precludes direct comparison of biological activity, toxicity, or synthetic routes.
- Structural differences suggest divergent applications: the benzamide-pyrrole motif in the target compound may target enzymes like poly(ADP-ribose) polymerase (PARP), whereas sulfonamide analogs often exhibit protease inhibition.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis of pyrrolo[1,2-a]quinoxaline derivatives typically involves multi-step protocols, including cyclocondensation, oxidation, and functionalization. For example, highlights the use of oxidative coupling between pyrrole and quinoxaline precursors, with yields optimized by controlling reaction temperature (e.g., 80–100°C) and catalysts like Pd(OAc)₂ . suggests employing acetyl hydrazine derivatives to introduce substituents, achieving yields up to 82% via reflux in acetic acid . Methodological recommendations:
- Use high-purity starting materials to minimize side reactions.
- Optimize solvent polarity (e.g., methanol/1,4-dioxane mixtures) to enhance intermediate solubility.
- Monitor reaction progress via TLC or HPLC to isolate intermediates promptly.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
Key techniques include:
- ¹H/¹³C NMR : Assign signals for the hexahydropyrroloquinoxaline core (e.g., δ 2.5–3.5 ppm for methylene protons) and benzamide substituents (δ 7.2–8.1 ppm for aromatic protons) .
- IR Spectroscopy : Confirm carbonyl groups (C=O stretch at ~1680–1720 cm⁻¹) and pyrrole N–H bonds (~3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, ensuring no impurities exceed 95% purity thresholds .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
According to Safety Data Sheets ( ), this compound is classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Precautions include:
- Use of fume hoods and PPE (nitrile gloves, lab coats, safety goggles).
- Avoidance of dust generation; handle in sealed containers.
- Emergency protocols: Immediate rinsing with water for skin contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can computational modeling predict this compound’s biological activity or interaction mechanisms?
Advanced molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can model interactions with target proteins (e.g., kinase inhibitors). provides a Canonical SMILES string (C20H25N5O2) for PubChem-based 3D structure generation, while recommends integrating AI-driven tools (COMSOL Multiphysics) to simulate binding affinities and optimize scaffold modifications . Validation steps:
- Compare computational predictions with in vitro assays (e.g., IC₅₀ values).
- Use QSAR models to correlate substituent effects (e.g., pyrrole ring electronegativity) with activity.
Q. What strategies resolve contradictions in experimental data on physicochemical properties?
Contradictions in solubility or stability data often arise from methodological variability. emphasizes linking results to a unified theoretical framework , such as:
Q. How can multi-step synthesis pathways be designed to enhance the compound’s stability?
and suggest functionalizing the benzamide moiety with electron-withdrawing groups (e.g., –NO₂) to reduce hydrolysis susceptibility. Strategies include:
- Introducing steric hindrance via bulky substituents on the pyrrole ring.
- Optimizing reaction sequences to avoid unstable intermediates (e.g., isolating hydrazide derivatives before cyclization) .
Methodological Tables
Key Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
